molecular formula C24H20FN3O4S2 B2994593 Ethyl 4-[({[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1252918-17-4

Ethyl 4-[({[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B2994593
CAS No.: 1252918-17-4
M. Wt: 497.56
InChI Key: MZSIHHTZOHWIEU-UHFFFAOYSA-N
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Description

Ethyl 4-[({[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C24H20FN3O4S2 and its molecular weight is 497.56. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[[2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4S2/c1-2-32-23(31)16-5-9-18(10-6-16)26-20(29)14-34-24-27-19-11-12-33-21(19)22(30)28(24)13-15-3-7-17(25)8-4-15/h3-12H,2,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSIHHTZOHWIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[({[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Ethyl ester group : Contributes to solubility and bioavailability.
  • Thieno[3,2-d]pyrimidine core : Known for various pharmacological effects.
  • Fluorobenzyl moiety : Enhances interaction with biological targets due to its lipophilic nature.

Molecular Formula

The molecular formula for this compound is C₁₉H₁₈F₂N₄O₃S.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, thieno[3,2-d]pyrimidines have been shown to inhibit bacterial growth by interfering with bacterial DNA synthesis.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Compound ABacterial32 µg/mL
Compound BFungal16 µg/mL
Ethyl 4-[...]BacterialTBD

Anti-cancer Activity

The thieno[3,2-d]pyrimidine derivatives have also been investigated for their anti-cancer properties. Research shows that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Anti-cancer Effects

A study conducted on various cancer cell lines demonstrated that Ethyl 4-[...] significantly reduced cell viability in breast and lung cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.

The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for cellular processes. For example:

  • Inhibition of Kinases : Similar compounds have shown to inhibit kinases involved in tumor growth.
  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing the safety and efficacy of Ethyl 4-[...]. Preliminary data suggest moderate absorption with a half-life conducive for therapeutic use.

Toxicological Profile

Toxicity studies indicate that while some derivatives exhibit cytotoxicity at high concentrations, Ethyl 4-[...] shows a favorable safety profile at therapeutic doses.

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